![molecular formula C20H21FN4O2 B2480626 N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260919-22-9](/img/structure/B2480626.png)

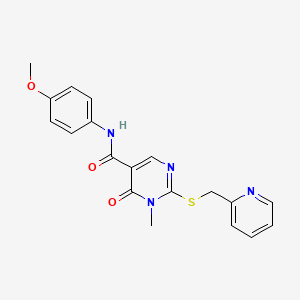

N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of molecules similar to "N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide" often involves multi-step chemical reactions, starting from basic aromatic compounds and proceeding through various functionalization steps. For example, the synthesis of 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and related compounds has been achieved through condensation reactions, demonstrating the potential pathways for constructing similar complex molecules (Parikh & Joshi, 2014).

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole rings and fluorophenyl groups, similar to the compound , typically exhibit significant electronic and spatial configurations conducive to specific chemical interactions and reactivity. The presence of fluorine atoms can notably affect the electron distribution across the molecule, potentially enhancing its binding affinity in biological systems or altering its physical properties (Orek, Koparir, & Koparır, 2012).

Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis and Anti-inflammatory Activity : A study involved the synthesis of derivatives of N-(3-chloro-4-fluorophenyl) acetamide, demonstrating significant anti-inflammatory activities in certain compounds. This highlights the compound's potential in medicinal chemistry for anti-inflammatory applications (Sunder & Maleraju, 2013).

Synthesis and Biological Assessment of Analogues : Another research focused on the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. The study explored their pharmacological potential, demonstrating a versatile approach for synthesizing functionalized triazole and oxadiazole derivatives (Karpina et al., 2019).

Antimicrobial Evaluation : A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for antimicrobial properties. The compounds showed varying degrees of activity against selected microbial species, indicating potential for antimicrobial applications (Gul et al., 2017).

Antifungal and Apoptotic Effects : The synthesis of triazole-oxadiazole compounds revealed potent antifungal effects against various Candida species, with some compounds exhibiting apoptotic effects. This indicates their potential as antifungal agents (Çavușoğlu et al., 2018).

Inhibitory Effects on Protein Activity : The synthesis of a novel five-lipoxygenase activity protein (FLAP) inhibitor highlights the compound's potential in targeting specific protein activities, which could have therapeutic implications (Latli et al., 2015).

Cytotoxicity and Anticancer Properties

Cytotoxicity on Cancer Cell Lines : A study reported the design, synthesis, and evaluation of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs. These compounds showed cytotoxicity against cancer cell lines, suggesting potential for cancer therapy (Desai et al., 2016).

Anticancer Properties of Acetamide Derivatives : The synthesis of 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol showed promising anticancer properties, with certain compounds exhibiting high cytotoxicity on specific cancer cell lines (Vinayak et al., 2014).

Computational and Pharmacological Evaluation : Research focused on computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives. The study assessed their toxicity, tumor inhibition, and anti-inflammatory actions, suggesting diverse therapeutic potentials (Faheem, 2018).

Additional Applications

Synthesis and Cytotoxic Activity Against Breast Cancer : A study synthesized a novel compound from indibulin and combretastatin scaffolds, testing its cytotoxic activity against breast cancer cell lines. The results showed good cytotoxicity on cancerous cells and low toxicity on normal cells (Moghadam & Amini, 2018).

Antimicrobial Agent Synthesis and Evaluation : The synthesis of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and related compounds demonstrated potent antimicrobial properties, indicating their potential as antimicrobial agents (Parikh & Joshi, 2014).

GABAA/benzodiazepine Receptor Activity : Imidazo[1,5-a]quinoxaline amides and carbamates were found to bind with high affinity to the GABAA/benzodiazepine receptor, demonstrating a range of intrinsic efficacies. This indicates potential applications in neurological research and therapies (Tenbrink et al., 1994).

Propriétés

IUPAC Name |

N-cyclohexyl-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2/c21-15-10-8-14(9-11-15)19-23-20(27-24-19)17-7-4-12-25(17)13-18(26)22-16-5-2-1-3-6-16/h4,7-12,16H,1-3,5-6,13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJQVJSQPBPZIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate](/img/structure/B2480544.png)

![1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2480546.png)

![2-[(4-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480552.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2480556.png)

![dimethyl 1-[2-({[(4-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2480559.png)

![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)